Hexafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide
Hexafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of hexafluoroisopropyl methyl ether. The information is curated for professionals in research, scientific, and drug development fields, presenting core data in a structured and accessible format. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this compound's characteristics and applications.
Chemical and Physical Properties
Hexafluoroisopropyl methyl ether, also known as 1,1,1,3,3,3-hexafluoro-2-methoxypropane or sevoflurane impurity B, is a fluorinated ether with a range of applications stemming from its unique physical and chemical properties. It is a colorless liquid with low water solubility and is soluble in most organic solvents.[1] Its high chemical stability makes it a versatile solvent for various chemical reactions.[1]
Identification and General Properties
| Property | Value | Source |
| Chemical Name | 1,1,1,3,3,3-Hexafluoroisopropyl methyl ether | [2] |
| Synonyms | Isoindoklon, 2-methoxy-1,1,1,3,3,3-hexafluoropropane | [3][4] |
| CAS Number | 13171-18-1 | [1][3] |
| Molecular Formula | C4H4F6O | [1][2][3] |
| Molecular Weight | 182.06 g/mol | [2][5] |
| Appearance | Colorless liquid | [1][3] |
| Purity | ≥98% (GC) / ≥99% | [3][5] |
Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 49 - 51 °C | [3] | |
| 50 °C | [4][5] | ||
| 60-62°C | [1] | ||
| Melting Point | -75°C | [1] | |
| Density | 1.39 g/mL | [3][5] | |
| 1.6 g/mL | at 25°C | [1] | |
| Refractive Index | 1.28 | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of hexafluoroisopropyl methyl ether.
| Spectroscopic Method | Data |
| SMILES String | FC(F)(F)C(OC)C(F)(F)F |
| InChI Key | VNXYDFNVQBICRO-UHFFFAOYSA-N |
Safety and Handling
Hexafluoroisopropyl methyl ether is considered to have low acute toxicity but may cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Proper safety precautions should be observed during handling.
Hazard Identification
| Hazard | Description |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[6] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[6] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[6] |
Handling and Storage Recommendations
-
Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area.[6] Avoid breathing fumes, mist, spray, and vapors.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and strong bases.[1][6] Keep the container tightly closed.[6] Recommended storage temperature is 2 - 8 °C.[3]
Applications
Hexafluoroisopropyl methyl ether has a diverse range of applications owing to its distinct properties.
-
Solvent: It is utilized as a solvent in various chemical reactions, particularly in the synthesis of fluorinated compounds, due to its ability to dissolve a wide range of organic materials.[3] Its high dissolving power for both polar and non-polar compounds makes it a valuable solvent.[1]
-
Electronics Industry: In the manufacturing of electronic components, it is used to dissolve and remove photoresist materials during the etching process.[1][3] It is also used as a cooling medium for electronic devices due to its excellent thermal stability and electrical properties.
-
Pharmaceutical Development: It serves as a solvent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] It is also known to be a general anesthetic.[4][5]
-
Battery Technology: It is used as a high-performing cosolvent and additive for electrolyte formulations in lithium-ion and sodium-ion batteries, enhancing safety and performance, especially in low-temperature applications.[5]
-
Polymer Chemistry: It is used in the synthesis and processing of fluorinated polymers and in the production of high-performance coatings and adhesives.[1][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of hexafluoroisopropyl methyl ether.
Synthesis of Hexafluoroisopropyl Methyl Ether
This protocol is based on the Williamson ether synthesis.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol
-
Methyl halide (e.g., methyl iodide or methyl bromide)
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the reaction flask, add 1,1,1,3,3,3-hexafluoroisopropanol and the anhydrous solvent.
-
Slowly add the base to the solution while stirring. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.
-
After the base has been added, slowly add the methyl halide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Purify the product by distillation, collecting the fraction at the boiling point of hexafluoroisopropyl methyl ether.
Caption: Workflow for the synthesis of hexafluoroisopropyl methyl ether.
Determination of Boiling Point
Materials:
-
Hexafluoroisopropyl methyl ether sample
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume of the hexafluoroisopropyl methyl ether sample and a few boiling chips into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
Materials:
-
Hexafluoroisopropyl methyl ether sample
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Water bath for temperature control (optional but recommended)
Procedure using a Pycnometer:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with the hexafluoroisopropyl methyl ether sample, ensuring no air bubbles are trapped.
-
Place the stopper and wipe any excess liquid from the outside.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Mechanism of Action as a General Anesthetic
Volatile anesthetics like hexafluoroisopropyl methyl ether are understood to exert their effects on the central nervous system primarily by modulating the function of ligand-gated ion channels. The primary targets are the γ-aminobutyric acid type A (GABA-A) receptors and the N-methyl-D-aspartate (NMDA) receptors.
-
Potentiation of GABA-A Receptors: Volatile anesthetics enhance the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. This widespread neuronal inhibition contributes to the sedative and hypnotic effects of anesthesia.
-
Inhibition of NMDA Receptors: These anesthetics also inhibit the function of NMDA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking NMDA receptors, they reduce excitatory neurotransmission, which is thought to contribute to the amnestic and analgesic effects of anesthesia.
Caption: Proposed mechanism of action for hexafluoroisopropyl methyl ether.
References
- 1. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Effects of temperature and volatile anesthetics on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular signaling pathways and molecular mechanisms involving inhalational anesthetics-induced organoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]
